4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,4-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSVDAPSBFSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178993 | |
| Record name | 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228837-05-5 | |
| Record name | 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228837-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228837055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the preparation of venetoclax, which targets the BCL-2 protein. The BCL-2 protein plays a crucial role in regulating cell death by inhibiting apoptosis.
Mode of Action
Venetoclax works by binding to the BCL-2 protein and inhibiting its function, thereby promoting apoptosis.
Biological Activity
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H27ClN2
- Molecular Weight : 318.88 g/mol
- CAS Number : 1228780-72-0
The compound primarily acts as an intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in cancer therapy. BCL-2 is a key regulator of apoptosis, and its inhibition promotes programmed cell death in cancer cells. The structural similarity to other piperazine derivatives enhances its binding affinity to the BCL-2 protein, leading to increased apoptosis in malignant cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Cell Viability Inhibition : Studies have shown that this compound can inhibit cell viability in various cancer cell lines. For instance:
Selectivity and Efficacy
The compound's selectivity for malignant cells over normal cells is noteworthy. Its mechanism involves the selective inhibition of anti-apoptotic proteins while sparing platelets and other healthy tissues. This selectivity is crucial for minimizing side effects during cancer treatment.
Study 1: Venetoclax and Its Intermediates
A significant study highlighted the role of this compound as an intermediate in the synthesis of Venetoclax. This study demonstrated that compounds derived from this intermediate showed enhanced efficacy against chronic lymphocytic leukemia (CLL) by promoting apoptosis through BCL-2 inhibition .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the piperazine ring and biphenyl structure could enhance biological activity. For example:
- Substituting different halogens on the biphenyl moiety significantly affected binding affinity and cytotoxicity against various cancer cell lines.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H17ClO
- Molecular Weight : 248.75 g/mol
- CAS Number : 1228837-05-5
The compound features a biphenyl structure with a chloro substituent and a carbaldehyde functional group, which contributes to its reactivity and utility in diverse chemical applications.
Anticancer Activity
Research indicates that compounds similar to 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde exhibit cytotoxic properties against various cancer cell lines. Studies have shown that the introduction of the chloro group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes. This makes it a candidate for developing new antibiotics or antimicrobial agents.
Building Block in Organic Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various transformations such as:
- Reduction to alcohols
- Oxidation to acids or esters
- Condensation reactions leading to more complex structures
These transformations are crucial for creating pharmaceuticals and agrochemicals.
Synthesis of Novel Compounds
This compound is utilized in the synthesis of novel derivatives that may possess enhanced biological activities or improved physicochemical properties. Researchers are exploring its potential as a precursor for designing targeted drug delivery systems.
Polymer Chemistry
In material science, this compound can be used as a modifier in polymer formulations. Its incorporation into polymers can improve mechanical properties and thermal stability.
Nanotechnology
The compound's unique structure enables its use in nanotechnology applications such as:
- Creating nanocomposites with enhanced electrical or thermal properties.
- Serving as a ligand in the synthesis of nanoparticles for drug delivery systems.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
- Solubility : Solubility in organic solvents (e.g., DMSO) necessitates careful preparation to avoid degradation; stock solutions stored at -80°C retain integrity for up to 6 months .
Comparison with Structurally Similar Compounds
Structural Analog: 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
Chemical Identity :
Comparison :
Implications: The biphenyl scaffold in the target compound enhances rigidity and binding affinity in drug-receptor interactions compared to the monocyclic analog .
Piperazine Derivatives: Functionalized Analogs
Example: 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
Chemical Identity :
Comparison :
Implications :
The substitution of the aldehyde with a piperazine group introduces basicity and hydrogen-bonding capacity, critical for downstream modifications in drug development .
Hydrochloride Salt Derivative
Example : 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride
Comparison :
Implications : Salt formation optimizes pharmacokinetic properties, making derivatives more suitable for clinical testing .
Preparation Methods
Synthetic Routes and Preparation Methods
Starting Materials and Precursors
The synthesis of 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde typically begins with substituted cyclohexene derivatives and chlorophenyl precursors. Key raw materials include:
- Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate
- Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate
- 3,3-Dimethylcyclohexanone derivatives
- 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
These precursors enable the construction of the biphenyl framework with the desired chlorine substitution and aldehyde functionality.
General Synthetic Strategy
The preparation involves the following key steps:
Formation of the biphenyl skeleton : This is achieved through coupling reactions that link the chlorophenyl moiety to the cyclohexene ring system, ensuring the 4'-chloro substitution is correctly positioned.
Introduction of the aldehyde group : The carbaldehyde functionality at the 2-position of the tetrahydro-biphenyl system is introduced via oxidation or selective formylation reactions on the cyclohexene ring.
Control of stereochemistry and substitution : The 5,5-dimethyl substitution is maintained throughout the synthesis to ensure the correct tetrahydro structure.
Specific Preparation Example from Literature
A documented synthetic approach involves the following:
- Starting from this compound, it can be converted to derivatives such as 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine by reductive amination with 1-BOC-piperazine using sodium tris(acetoxy)borohydride in tetrahydrofuran/toluene at room temperature for 8 hours, followed by deprotection with hydrogen chloride in isopropyl alcohol at 70°C for 5 hours. This demonstrates the aldehyde's reactivity and synthetic utility.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Reductive amination | 1-BOC-piperazine, sodium tris(acetoxy)borohydride, THF/toluene | 20°C | 8 hours | 80.1 |
| Deprotection | Hydrogen chloride, isopropyl alcohol | 70°C | 5 hours | - |
This example highlights the mild conditions and good yield achievable in downstream transformations of the aldehyde intermediate.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Key Precursors | Chlorophenyl-substituted cyclohexene derivatives |
| Main Synthetic Steps | Biphenyl coupling, aldehyde introduction |
| Typical Reaction Medium | Tetrahydrofuran, toluene, isopropyl alcohol |
| Catalysts/Reducing Agents | Sodium tris(acetoxy)borohydride for reductive amination |
| Temperature Range | Ambient to 70°C |
| Yields | Up to 80% in reductive amination step |
| Storage | Refrigerator, inert atmosphere |
| Solubility | Slight in DMSO, methanol |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde?
The compound can be synthesized via multi-step reactions, including cyclocondensation and Suzuki-Miyaura cross-coupling. For example, biphenyl scaffolds are often constructed using palladium-catalyzed coupling reactions between halogenated aromatic precursors and organoboron reagents . Subsequent functionalization of the tetrahydro ring system may involve Friedel-Crafts alkylation or aldehyde introduction via Vilsmeier-Haack formylation . Purification typically employs column chromatography with silica gel and polar/non-polar solvent gradients.
Q. Which analytical techniques are critical for assessing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially for detecting polar impurities (e.g., unreacted aldehydes) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry, particularly distinguishing between axial and equatorial substituents in the tetrahydro ring system. Infrared (IR) spectroscopy can validate the presence of the aldehyde group (C=O stretch at ~1700 cm⁻¹) .
Q. What are the key functional groups influencing reactivity, and how are they characterized?
The aldehyde group (-CHO) and chloro-substituted biphenyl moiety dominate reactivity. The aldehyde participates in nucleophilic additions (e.g., hydrazone formation), while the chloro group enables cross-coupling reactions. Characterization involves:
- ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm.
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro ring (e.g., chair vs. boat conformations) .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be reconciled during structural elucidation?
Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). To resolve this:
- Perform variable-temperature NMR to detect conformational flexibility .
- Compare computational models (DFT or MD simulations) with experimental X-ray data to identify energetically favorable conformers .
- Use NOESY/ROESY NMR to probe spatial proximity of substituents in solution .
Q. What strategies optimize reaction yields and selectivity in large-scale syntheses?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and minimize side reactions .
- Protecting groups : Temporarily block the aldehyde to prevent undesired nucleophilic attacks during coupling steps .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be addressed?
- Comparative assays : Replicate studies under standardized conditions (e.g., pH, cell lines, incubation times) to isolate variables .
- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may influence activity .
- QSAR modeling : Correlate substituent electronic effects (e.g., chloro vs. methyl groups) with bioactivity trends .
Q. What methodologies resolve regioselectivity challenges during derivatization of the biphenyl system?
- Directed ortho-metalation : Use directing groups (e.g., amides) to control functionalization at specific positions .
- Electrophilic aromatic substitution (EAS) : Leverage steric and electronic effects (e.g., chloro as a deactivating group) to predict substitution sites .
- Crystallographic analysis : Confirm regiochemical outcomes via X-ray diffraction, especially for asymmetric products .
Q. How can computational tools predict reactivity and stability under varying conditions?
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., aldehyde oxidation or ring-opening) .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Solvent modeling : Use COSMO-RS to predict solubility and stability in different solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
